molecular formula C13H18BrFN2O2 B2763793 Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate CAS No. 2011972-86-2

Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate

Cat. No.: B2763793
CAS No.: 2011972-86-2
M. Wt: 333.201
InChI Key: SZLPUUOTBSUOAL-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl carbamate group attached to an aminoethyl chain, which is further substituted with a 3-bromo-5-fluorophenyl group. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Aminoethyl Intermediate: The initial step involves the preparation of the aminoethyl intermediate through a nucleophilic substitution reaction. This can be achieved by reacting 2-bromoethylamine hydrobromide with a suitable base, such as sodium hydroxide, in an aqueous medium.

    Introduction of the 3-Bromo-5-Fluorophenyl Group: The next step involves the coupling of the aminoethyl intermediate with 3-bromo-5-fluorobenzene. This can be accomplished using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate and a palladium catalyst.

    Protection of the Amino Group: The final step involves the protection of the amino group with a tert-butyl carbamate group. This can be achieved by reacting the aminoethyl intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-[2-aminoethyl]carbamate: Lacks the 3-bromo-5-fluorophenyl group, resulting in different chemical and biological properties.

    N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate: Lacks the tert-butyl group, which may affect its stability and reactivity.

    Tert-butyl N-[2-amino-1-(4-bromo-5-fluorophenyl)ethyl]carbamate: Similar structure but with a different substitution pattern on the phenyl ring, leading to variations in its chemical behavior.

Uniqueness

Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate is unique due to the presence of both the tert-butyl carbamate group and the 3-bromo-5-fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2O2/c1-13(2,3)19-12(18)17-11(7-16)8-4-9(14)6-10(15)5-8/h4-6,11H,7,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLPUUOTBSUOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2011972-86-2
Record name tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate
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